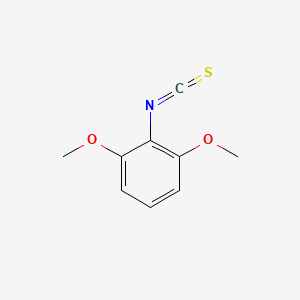![molecular formula C13H12Cl2N2O2S B2531855 2-[(3,4-Diclorobencil)sulfanil]-4,5-dimetoxiprimidina CAS No. 339276-04-9](/img/structure/B2531855.png)
2-[(3,4-Diclorobencil)sulfanil]-4,5-dimetoxiprimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine is a synthetic organic compound with the molecular formula C13H12Cl2N2O2S This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at the 4 and 5 positions, and a sulfanyl group attached to a 3,4-dichlorobenzyl moiety
Aplicaciones Científicas De Investigación
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, 4,5-dimethoxypyrimidine, and a suitable thiol reagent.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: A base such as triethylamine (TEA) or potassium carbonate (K2CO3) is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-dichlorobenzyl chloride is reacted with the thiol reagent to form the corresponding sulfanyl intermediate. This intermediate is then reacted with 4,5-dimethoxypyrimidine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted pyrimidine derivatives
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine
- **2-((3,4-Dichlorobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole
Uniqueness
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both methoxy and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFOKYJHFGKWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2531774.png)


![2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2531778.png)
![1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2531780.png)
![ethyl 1-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2531781.png)
![6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2531791.png)


